molecular formula C13H18N2O3S B12635933 N-(Phenylmethanesulfonyl)piperidine-4-carboxamide CAS No. 919354-21-5

N-(Phenylmethanesulfonyl)piperidine-4-carboxamide

Cat. No.: B12635933
CAS No.: 919354-21-5
M. Wt: 282.36 g/mol
InChI Key: DGJMJANBVSJODX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Phenylmethanesulfonyl)piperidine-4-carboxamide is a synthetic small molecule characterized by a piperidine ring substituted at the 4-position with a carboxamide group and at the nitrogen with a phenylmethanesulfonyl (benzylsulfonyl) moiety. The benzylsulfonyl group (PhCH₂SO₂-) imparts distinct electronic and steric properties, differentiating it from other sulfonamide derivatives. The compound’s synthesis likely follows established sulfonylation protocols, where piperidine-4-carboxamide intermediates react with phenylmethanesulfonyl chloride under basic conditions .

Properties

IUPAC Name

N-benzylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c16-13(12-6-8-14-9-7-12)15-19(17,18)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJMJANBVSJODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C(=O)NS(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729108
Record name N-(Phenylmethanesulfonyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

919354-21-5
Record name N-[(Phenylmethyl)sulfonyl]-4-piperidinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=919354-21-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(Phenylmethanesulfonyl)piperidine-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method 1: Direct Sulfonylation

Procedure:

  • Starting Materials: Piperidine-4-carboxylic acid and phenylmethanesulfonyl chloride.
  • Reagents: A base such as triethylamine is used to neutralize the hydrochloric acid produced during the reaction.
  • Reaction Conditions: The reaction is typically performed in an organic solvent like dichloromethane at room temperature for several hours.

Reaction Steps:

  • Dissolve piperidine-4-carboxylic acid in dichloromethane.
  • Add triethylamine to the solution.
  • Slowly add phenylmethanesulfonyl chloride while stirring.
  • Allow the mixture to react for several hours.
  • Quench the reaction with water and extract the organic layer.
  • Purify the product via column chromatography.

Method 2: Amide Formation

Procedure:

  • Starting Materials: Piperidine-4-carboxylic acid and phenylmethanesulfonamide.
  • Reagents: Dicyclohexylcarbodiimide (DCC) as a coupling agent.
  • Reaction Conditions: Conducted under inert atmosphere (nitrogen) at elevated temperatures (50°C).

Reaction Steps:

  • Combine piperidine-4-carboxylic acid and phenylmethanesulfonamide in a flask.
  • Add DCC and stir under nitrogen atmosphere.
  • Heat the mixture to 50°C for several hours until completion.
  • Filter out dicyclohexylurea byproducts.
  • Purify the resulting amide through recrystallization.

Method 3: Multi-step Synthesis

Procedure:

This method involves multiple steps, including protection, alkylation, and deprotection.

  • Protection of Piperidine: Protect the nitrogen of piperidine with a suitable protecting group (e.g., Boc).

  • Alkylation: Alkylate the protected piperidine with a sulfonate ester derived from phenylmethanesulfonic acid.

  • Deprotection: Remove the protecting group under acidic conditions to yield N-(Phenylmethanesulfonyl)piperidine-4-carboxamide.

Chemical Reactions Analysis

Types of Reactions

N-(Phenylmethanesulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-(Phenylmethanesulfonyl)piperidine-4-carboxamide has been explored as a potential therapeutic agent due to its ability to inhibit specific enzymes involved in disease pathways.

  • Case Study : Inhibitors targeting the Nek2 kinase have been developed using this compound as a scaffold. Nek2 is implicated in various cancers, and small-molecule inhibitors derived from this compound demonstrated significant anti-tumor activity in vitro, with IC50 values indicating effective inhibition of cancer cell proliferation .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit antimicrobial properties against resistant strains of bacteria.

  • Case Study : A study focusing on Pseudomonas aeruginosa revealed that derivatives of this compound could effectively inhibit bacterial growth by targeting MurB, an essential enzyme for bacterial cell wall synthesis .

Biochemical Research

The compound serves as a useful tool in biochemical assays due to its ability to modulate enzyme activity.

  • Application : It has been utilized in studies investigating the role of kinases such as VEGFR-2 and ERK-2 in cancer signaling pathways. The multitargeting potential of derivatives has shown promise in inhibiting multiple kinases simultaneously, which is advantageous for developing broad-spectrum anticancer therapies .

Data Tables

Application AreaKey FindingsReferences
Medicinal ChemistryEffective Nek2 inhibitors with IC50 < 0.1 μM
Antimicrobial ActivityInhibitory effects on Pseudomonas aeruginosa
Biochemical ResearchModulates VEGFR-2 and ERK-2 activity

Mechanism of Action

The mechanism of action of N-(Phenylmethanesulfonyl)piperidine-4-carboxamide involves its interaction with molecular targets such as DNA gyrase. The compound inhibits the activity of DNA gyrase, an enzyme crucial for DNA replication and transcription in bacteria. This inhibition leads to the accumulation of DNA damage, ultimately resulting in bacterial cell death . The compound’s ability to induce DNA damage is similar to that of fluoroquinolones, a class of antibiotics .

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : Electron-withdrawing substituents (e.g., 2,4-dichloro in 4–20) enhance sulfonamide stability but may reduce solubility .
  • Synthetic Yields : Direct aryl sulfonyl derivatives (e.g., 4–9, 72% yield) are synthesized more efficiently than bulkier analogs (e.g., 4–26, 16% yield) .

Research Findings and Implications

Structure-Activity Relationships (SAR)

  • Substituent Position : Para-substituted aryl sulfonyl groups (e.g., 4-methylphenyl in ) improve metabolic stability compared to ortho-substituted analogs .
  • Hybrid Derivatives : Incorporating heterocycles (e.g., benzo[d]thiazol-2-yl in ) enhances multitarget efficacy, a strategy applicable to the benzylsulfonyl scaffold .

Biological Activity

N-(Phenylmethanesulfonyl)piperidine-4-carboxamide is a synthetic compound that exhibits significant biological activity, particularly in pharmacological contexts. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring and a phenylmethanesulfonyl group, which contribute to its unique chemical properties. Its IUPAC name is (6S,8aS)-N-({1-[(E)-N'-hydroxycarbamimidoyl]piperidin-4-yl}methyl)-4-oxo-2-phenylmethanesulfonyl-octahydropyrrolo[1,2-a]pyrazine-6-carboxamide, with the molecular formula C22H32N6O5SC_{22}H_{32}N_{6}O_{5}S .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. This compound may modulate various biological pathways by inhibiting the activity of these targets:

  • Enzyme Inhibition : It has been investigated for its potential as an inhibitor of enzymes involved in disease pathways, particularly in cancer therapy .
  • Cell Signaling Modulation : The compound can affect signaling pathways related to inflammation and cell proliferation .

Antimicrobial Activity

Research indicates that compounds similar to this compound have been explored for their antimicrobial properties. The structural similarity to known bioactive compounds suggests potential efficacy against various microbial agents .

In Vitro Studies

In vitro studies have evaluated the anti-proliferative effects of this compound on different cancer cell lines. For instance, a related compound demonstrated an IC50 value of 11.3 μM against HepG2 human liver cancer cells, indicating significant cytotoxicity and the ability to induce apoptosis .

Binding Affinity Studies

Studies focusing on the binding affinity of this compound to various biological targets have utilized techniques such as molecular docking and surface plasmon resonance. These studies reveal that the compound's unique substitution pattern allows for effective interaction with biological targets, enhancing its pharmacological potential .

Cancer Therapy

The potential application of this compound in cancer therapy is noteworthy. Its ability to inhibit specific kinases involved in tumor growth presents a promising avenue for developing multitargeted cancer therapies. The inhibition of VEGFR-2, ERK-2, and Abl-1 kinases has been highlighted as critical for improving therapeutic outcomes in cancer treatment .

Enzyme Inhibition in Metabolic Disorders

The compound's role as an inhibitor of nucleotide pyrophosphatase/phosphodiesterase (NPP1) has been studied concerning metabolic disorders such as osteoarthritis and type 2 diabetes. Selective inhibition of NPP1 could provide therapeutic benefits by modulating nucleotide metabolism .

Summary Table of Biological Activities

Activity Description
Antimicrobial Investigated for potential antimicrobial properties based on structural similarity.
Cancer Cell Inhibition Exhibited significant anti-proliferative effects on HepG2 cells (IC50 = 11.3 μM).
Enzyme Inhibition Targeted inhibition of NPP1 linked to metabolic disorders.
Kinase Modulation Inhibits VEGFR-2, ERK-2, and Abl-1 kinases for cancer treatment applications.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of N-(Phenylmethanesulfonyl)piperidine-4-carboxamide?

Answer:
The synthesis typically involves coupling reactions, purification via chromatography, and characterization using spectroscopic techniques. For example:

  • Stepwise Amide Bond Formation : A piperidine-4-carboxylic acid derivative is activated using coupling reagents like HBTU/HOBt in DMF. The activated intermediate reacts with phenylmethanesulfonamide under basic conditions .
  • Purification : Silica gel column chromatography is used to isolate the product, followed by recrystallization for structural confirmation.
  • Characterization : ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) are critical for verifying the product’s identity and purity .

Basic: How is the structural integrity of this compound confirmed experimentally?

Answer:
Key techniques include:

  • X-ray Crystallography : Resolves bond lengths (e.g., C–N: 1.45 Å) and dihedral angles to validate the piperidine ring conformation and sulfonamide geometry .
  • NMR Spectroscopy : Distinct chemical shifts (e.g., δ 2.8–3.2 ppm for piperidine protons; δ 7.3–7.6 ppm for aromatic protons) confirm substituent positioning .
  • Mass Spectrometry : ESI-TOF MS provides molecular ion peaks (e.g., [M+H]⁺ at m/z 349.1) .

Advanced: How do substituents on the piperidine ring influence σ receptor binding affinity?

Answer:
Structure-activity relationship (SAR) studies reveal:

  • Electron-Withdrawing Groups (EWGs) : Substitutions like -SO₂CF₃ at the phenylsulfonyl moiety enhance σ₁ receptor affinity (Ki < 50 nM) by stabilizing charge interactions .
  • Steric Effects : Bulky groups (e.g., naphthyl) at the carboxamide nitrogen reduce σ₂ selectivity due to steric clashes in the binding pocket .
  • Contradictions : Some derivatives with para-substituted halogens show divergent activity (e.g., 4-Cl increases σ₁ binding, while 4-F decreases it), suggesting receptor subtype-specific interactions .

Advanced: What computational strategies predict the compound’s interaction with viral targets like SARS-CoV-2 MPro?

Answer:

  • Molecular Docking : AutoDock Vina or Schrödinger Suite assesses binding poses. For example, the sulfonamide group forms hydrogen bonds with MPro’s His41 residue, while the piperidine ring occupies the S4 subsite .
  • MD Simulations : 100-ns trajectories evaluate complex stability; root-mean-square deviation (RMSD) < 2.0 Å indicates stable binding .
  • Free Energy Calculations : MM-GBSA predicts ΔGbind values (e.g., −8.2 kcal/mol), correlating with experimental IC₅₀ data .

Advanced: How do modifications to the carboxamide moiety affect T-type Ca²⁺ channel inhibition?

Answer:

  • Alkyl Chain Length : Derivatives with C4–C6 alkyl chains (e.g., 1-phenethyl) exhibit IC₅₀ values < 100 nM by optimizing hydrophobic interactions with channel pores .
  • Benzyl Substituents : Electron-deficient aromatic groups (e.g., 4-CF₃) enhance inhibition potency (IC₅₀ = 32 nM) via π-π stacking with channel residues .
  • Contradictions : Despite similar substituents, oral bioavailability varies due to differences in polar surface area (PSA) and rotatable bond count .

Basic: What pharmacokinetic parameters must be optimized for oral bioavailability?

Answer:
Key metrics include:

  • Polar Surface Area (PSA) : ≤140 Ų (e.g., PSA = 85 Ų for the parent compound) ensures passive intestinal absorption .
  • Rotatable Bonds : ≤10 (e.g., 8 in the parent compound) minimizes metabolic degradation .
  • LogP : Optimal range 2–4 balances solubility and membrane permeability .

Advanced: How can researchers resolve discrepancies in reported biological activities across studies?

Answer:

  • Standardized Assays : Use uniform protocols (e.g., FLIPR for Ca²⁺ flux assays) to minimize variability .
  • Metabolite Profiling : LC-MS/MS identifies active metabolites that may contribute to off-target effects .
  • Crystallographic Overlays : Compare ligand-receptor complexes (e.g., σ₁ vs. σ₂) to rationalize divergent SAR trends .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.